molecular formula C24H24N2O8 B554463 Z-Glu(obzl)-osu CAS No. 67413-34-7

Z-Glu(obzl)-osu

Cat. No.: B554463
CAS No.: 67413-34-7
M. Wt: 468.5 g/mol
InChI Key: FSHGVTPZOIGKTM-IBGZPJMESA-N
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Description

Z-Glu(obzl)-osu: is a derivative of glutamic acid, specifically designed for use in peptide synthesis. It is a compound where the glutamic acid is protected by a benzyloxycarbonyl group (Z) and a benzyloxy group (obzl), and it is activated by N-hydroxysuccinimide (osu). This compound is widely used in the field of biochemistry and organic chemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Glu(obzl)-osu typically involves several steps:

    Protection of the Carboxyl Group: The carboxyl group of glutamic acid is first protected as a t-butoxycarbonyl ester (Boc).

    Protection of the Amino Group: The amino group is then protected as a benzyloxycarbonyl (Cbz) derivative.

    Activation: The protected glutamic acid derivative is then activated by reacting with N-hydroxysuccinimide (osu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection: Using industrial-grade reagents and solvents to protect the carboxyl and amino groups.

    Activation: Large-scale activation using N-hydroxysuccinimide and a coupling agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Esterification: Typically carried out in water-miscible organic solvents like methanol or acetonitrile, often in the presence of a buffer.

    Substitution: Conducted in organic solvents with nucleophiles like amines under mild conditions.

Major Products:

    Peptide Esters: Formed through esterification reactions.

    Substituted Derivatives: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnological Applications: Used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

Mechanism: Z-Glu(obzl)-osu exerts its effects primarily through its ability to form peptide bonds. The osu group is a good leaving group, which facilitates the nucleophilic attack by amines, leading to the formation of stable peptide bonds.

Molecular Targets and Pathways:

    Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids, which is crucial in the synthesis of peptides and proteins.

Comparison with Similar Compounds

Uniqueness:

    Activation by osu: The presence of the osu group in Z-Glu(obzl)-osu makes it more reactive and suitable for peptide synthesis compared to its counterparts.

    Stability: The benzyloxycarbonyl and benzyloxy groups provide stability to the compound, making it ideal for use in various synthetic applications.

Properties

IUPAC Name

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGVTPZOIGKTM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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